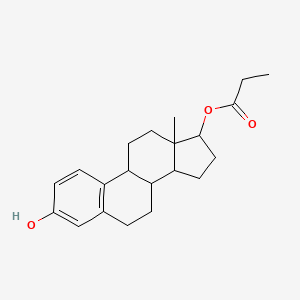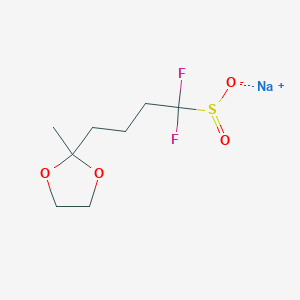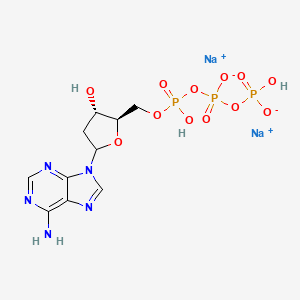
(E)-1-allyl-4-hydroxy-2-oxo-N'-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: is a mouthful, but let’s break it down This compound belongs to the class of hydrazides and quinolines
準備方法
Synthetic Routes: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, similar hydrazides and quinolines are often synthesized through condensation reactions, cyclizations, and functional group transformations.
Industrial Production: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes. Researchers and chemists optimize these methods to achieve high yields and purity.
化学反応の分析
Reactivity:
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents on the quinoline ring may be replaced by other groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions vary based on the desired outcome.
Major Products: The products formed from these reactions could include derivatives of the original compound, such as substituted quinolines or hydrazides.
科学的研究の応用
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties. It might serve as a building block for more complex molecules.
Biology and Medicine:Antibacterial Properties: Some quinolines exhibit antibacterial activity, so investigations into this compound’s biological effects are warranted.
Anticancer Potential: Quinolines have been studied for their potential as anticancer agents.
Catalysis: Quinoline derivatives can act as catalysts in organic transformations.
Materials Science: They might find applications in materials science due to their unique structures.
作用機序
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
類似化合物との比較
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related hydrazides and quinolines.
特性
分子式 |
C19H16N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-1-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-9-20-10-8-13/h2-10,12,24H,1,11H2,(H,22,25)/b21-12+ |
InChIキー |
OFHWVUGPIVKTOK-CIAFOILYSA-N |
異性体SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
正規SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)





